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Executive Summary
Oveporexton (developmental code: TAK-861) is a first-in-class, orally available, selective

orexin receptor 2 (OX2R) agonist under development by Takeda Pharmaceuticals for the

treatment of narcolepsy type 1 (NT1).[1][2] NT1 is a chronic neurological disorder caused by

the profound loss of orexin-producing neurons, leading to a deficiency in the orexin

neuropeptide system, a key regulator of wakefulness.[3][4][5] Unlike current treatments that

manage symptoms through downstream neurotransmitter systems, oveporexton is designed

to address the underlying pathophysiology of NT1 by directly stimulating the OX2R to restore

the deficient orexin signaling.[2][6][7] Preclinical research has been instrumental in

characterizing the pharmacology of oveporexton, demonstrating its high potency, selectivity

for OX2R, and its efficacy in promoting wakefulness and reducing narcolepsy-like symptoms in

animal models. This document provides a comprehensive overview of the core preclinical data

and methodologies that form the scientific foundation for the clinical development of

oveporexton.

Mechanism of Action: Selective Orexin Receptor 2
Agonism
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The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and

OX2R, is a critical regulator of sleep and wakefulness.[4] While both receptors are involved in a

range of physiological responses, the activation of OX2R is particularly crucial for promoting

and maintaining wakefulness and suppressing cataplexy.[4] Oveporexton was developed as a

highly selective agonist for the OX2R.[1][8] By binding to and activating OX2R, oveporexton
mimics the function of the endogenous orexin peptides, thereby compensating for their

deficiency in individuals with NT1. This targeted mechanism is intended to restore normal

wakefulness and alleviate the core symptoms of the disorder, including excessive daytime

sleepiness and cataplexy.[6][7][9]

Quantitative Preclinical Data
The preclinical pharmacological profile of oveporexton has been defined through a series of in

vitro and in vivo studies. The data highlight its potency, selectivity, and efficacy in relevant

animal models.

Table 1: In Vitro Receptor Activity Profile of Oveporexton
(TAK-861)

Parameter Receptor Value Species Assay Type Reference

Potency

(EC₅₀)

Human

OX2R
2.5 nM Human

Calcium

Mobilization
[1][8]

Selectivity
OX2R vs.

OX1R
>3,000-fold Human

Calcium

Mobilization
[1]

Table 2: In Vivo Efficacy of Oveporexton (TAK-861) in
Animal Models
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Animal
Model

Species Dose (Oral)
Primary
Outcome

Result Reference

Wild-Type Mouse 1 mg/kg
Promotion of

Wakefulness

Significantly

increased

wakefulness

time during

the normal

sleep phase.

[1][8]

Wild-Type
Cynomolgus

Monkey
1 mg/kg

Promotion of

Wakefulness

Significantly

promoted

wakefulness

during the

normal sleep

phase.

[1][8]

Orexin

Neuron-

Ablated

(Orexin/Ataxi

n-3)

Mouse
0.1, 0.3, 1

mg/kg

Suppression

of Cataplexy-

like Episodes

Dose-

dependently

and

significantly

suppressed

cataplexy-like

episodes.

[1][10]

Orexin

Neuron-

Ablated

(Orexin/Ataxi

n-3 & Orexin-

tTA;TetO

DTA)

Mouse 1 mg/kg

Amelioration

of

Wakefulness

Fragmentatio

n

Significantly

increased

wakefulness

time and

improved

fragmentation

during the

active phase.

[1][3][8]

OX2R

Knockout

Mouse 10 mg/kg Promotion of

Wakefulness

No wake-

promoting

effects

observed,

confirming

[1]
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OX2R

selectivity.

Key Experimental Protocols
The following section details the methodologies employed in the core preclinical studies to

characterize the activity of oveporexton.

In Vitro Receptor Potency and Selectivity Assay
Objective: To determine the potency and selectivity of oveporexton at human orexin

receptors.

Methodology: Calcium mobilization assays were performed using Chinese Hamster Ovary

(CHO) cells engineered to express either the human orexin 1 receptor (OX1R) or the human

orexin 2 receptor (OX2R).[1]

Cells were cultured and plated in a suitable format for fluorescence-based assays.

A calcium-sensitive fluorescent dye was loaded into the cells.

Cells were then exposed to varying concentrations of oveporexton.

Receptor activation leads to an increase in intracellular calcium, which is detected as a

change in fluorescence intensity.

The half-maximal effective concentration (EC₅₀) was calculated from the dose-response

curves to quantify the potency of the compound at each receptor.

Selectivity was determined by comparing the EC₅₀ values for OX2R and OX1R.[1]
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Experimental Workflow: In Vitro Calcium Mobilization Assay

CHO Cells expressing
human OX1R

Load Calcium-
Sensitive Dye

CHO Cells expressing
human OX2R

Add varying concentrations
of Oveporexton

Measure Fluorescence
(Intracellular Ca²⁺)

Calculate EC₅₀ and
Selectivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship: Preclinical to Clinical Translation

NT1 Pathophysiology:
Loss of Orexin Neurons

Therapeutic Target:
Orexin Receptor 2 (OX2R)

Oveporexton (TAK-861):
Potent & Selective OX2R Agonist

Preclinical Models:
(Orexin-ablated mice)

Preclinical Efficacy:
↑ Wakefulness

↓ Cataplexy

Clinical Trials in NT1 Patients

Therapeutic Outcome:
Symptom Amelioration
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Oveporexton Signaling Pathway at OX2R

Oveporexton OX2 Receptor
(GPCR)

Binds & Activates Gq/11 Protein
Activation

Phospholipase C (PLC)
Activation

PIP₂

Hydrolysis IP₃

DAG

↑ Intracellular Ca²⁺

Protein Kinase C (PKC)
Activation

Neuronal Depolarization
& Firing

Promotion of
Wakefulness
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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